[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate
Overview
Description
[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: Iodination can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be employed in substitution reactions.
Major Products
Oxidation: Products may include 4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-formylphenyl acetate or 4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-carboxyphenyl acetate.
Reduction: Products may include 4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl acetate.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate can serve as a building block for more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these effects.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its iodine content may also make it useful in imaging applications.
Mechanism of Action
The mechanism by which [4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The imidazolidinone ring could play a role in binding to biological targets, while the iodine atom might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-chloro-6-methoxyphenyl] acetate: Similar structure but with a chlorine atom instead of iodine.
[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-bromo-6-methoxyphenyl] acetate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate may confer unique properties, such as higher reactivity in substitution reactions and potential use in imaging applications due to iodine’s radiopacity.
Properties
IUPAC Name |
[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c1-6(17)21-11-8(14)3-7(5-10(11)20-2)4-9-12(18)16-13(19)15-9/h3-5H,1-2H3,(H2,15,16,18,19)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKRXGWVMXTQU-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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